Cas no 1805615-15-9 (Ethyl 2-(chloromethyl)-3-(difluoromethyl)-5-methoxypyridine-6-acetate)

Ethyl 2-(chloromethyl)-3-(difluoromethyl)-5-methoxypyridine-6-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(chloromethyl)-3-(difluoromethyl)-5-methoxypyridine-6-acetate
-
- インチ: 1S/C12H14ClF2NO3/c1-3-19-11(17)5-8-10(18-2)4-7(12(14)15)9(6-13)16-8/h4,12H,3,5-6H2,1-2H3
- InChIKey: NMDRLFXPBNESAX-UHFFFAOYSA-N
- ほほえんだ: ClCC1=C(C(F)F)C=C(C(CC(=O)OCC)=N1)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 294
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 2.1
Ethyl 2-(chloromethyl)-3-(difluoromethyl)-5-methoxypyridine-6-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029017927-250mg |
Ethyl 2-(chloromethyl)-3-(difluoromethyl)-5-methoxypyridine-6-acetate |
1805615-15-9 | 95% | 250mg |
$1,048.60 | 2022-04-01 | |
Alichem | A029017927-1g |
Ethyl 2-(chloromethyl)-3-(difluoromethyl)-5-methoxypyridine-6-acetate |
1805615-15-9 | 95% | 1g |
$3,097.65 | 2022-04-01 | |
Alichem | A029017927-500mg |
Ethyl 2-(chloromethyl)-3-(difluoromethyl)-5-methoxypyridine-6-acetate |
1805615-15-9 | 95% | 500mg |
$1,836.65 | 2022-04-01 |
Ethyl 2-(chloromethyl)-3-(difluoromethyl)-5-methoxypyridine-6-acetate 関連文献
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
Ethyl 2-(chloromethyl)-3-(difluoromethyl)-5-methoxypyridine-6-acetateに関する追加情報
Ethyl 2-(chloromethyl)-3-(difluoromethyl)-5-methoxypyridine-6-acetate (CAS No. 1805615-15-9): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-(chloromethyl)-3-(difluoromethyl)-5-methoxypyridine-6-acetate, identified by its CAS number 1805615-15-9, is a highly versatile and significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its complex aromatic structure, has garnered considerable attention in recent years due to its utility in the development of novel therapeutic agents. The presence of both chloromethyl and difluoromethyl substituents makes it a valuable building block for medicinal chemists seeking to design molecules with enhanced biological activity and improved pharmacokinetic properties.
The Ethyl 2-(chloromethyl)-3-(difluoromethyl)-5-methoxypyridine-6-acetate molecule exhibits a pyridine core, which is a cornerstone in the synthesis of various pharmacologically active compounds. Pyridine derivatives are widely recognized for their role in treating a myriad of diseases, including central nervous system disorders, infectious diseases, and cancer. The specific arrangement of functional groups on this compound's structure not only facilitates its reactivity but also opens up numerous possibilities for further chemical modifications.
In the context of contemporary pharmaceutical research, the demand for compounds with novel scaffolds has never been higher. The incorporation of fluorine atoms, particularly in the form of a difluoromethyl group, has become a staple strategy in drug design due to its ability to modulate metabolic stability, lipophilicity, and binding affinity. Ethyl 2-(chloromethyl)-3-(difluoromethyl)-5-methoxypyridine-6-acetate leverages this trend by providing a pre-functionalized platform that can be readily modified to meet specific pharmacological requirements.
Recent studies have highlighted the importance of this compound in the synthesis of kinase inhibitors, which are pivotal in targeted cancer therapies. The chloromethyl moiety serves as a reactive handle for further derivatization, allowing chemists to introduce diverse functional groups while maintaining the core pyridine scaffold. This flexibility is particularly valuable when designing molecules that must interact with complex biological targets.
The pharmaceutical industry has also shown interest in this compound for its potential application in the development of antiviral agents. The unique structural features of Ethyl 2-(chloromethyl)-3-(difluoromethyl)-5-methoxypyridine-6-acetate make it an attractive candidate for generating analogs with enhanced antiviral activity. Researchers have been exploring its derivatives as inhibitors of viral proteases and polymerases, which are essential for viral replication. Preliminary findings suggest that certain modifications can lead to compounds with promising antiviral properties.
Beyond its role in drug discovery, Ethyl 2-(chloromethyl)-3-(difluoromethyl)-5-methoxypyridine-6-acetate has found utility in materials science and agrochemical research. Its ability to serve as a precursor for more complex molecules has made it a valuable reagent in synthetic chemistry labs worldwide. The compound's stability under various reaction conditions further enhances its appeal as an intermediate in multi-step synthetic pathways.
The synthesis of Ethyl 2-(chloromethyl)-3-(difluoromethyl)-5-methoxypyridine-6-acetate typically involves a series of well-established organic reactions, including condensation, halogenation, and esterification. These steps highlight the compound's compatibility with traditional synthetic methodologies while maintaining high yields and purity levels. Advances in catalytic processes have also enabled more efficient routes to this intermediate, reducing the environmental impact of its production.
In conclusion, Ethyl 2-(chloromethyl)-3-(difluoromethyl)-5-methoxypyridine-6-acetate (CAS No. 1805615-15-9) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutic agents. As research continues to uncover new applications for this compound, its importance is likely to grow even further, solidifying its place as a key intermediate in the fight against disease.
1805615-15-9 (Ethyl 2-(chloromethyl)-3-(difluoromethyl)-5-methoxypyridine-6-acetate) 関連製品
- 1185132-00-6(4-methoxy-3-[(1H-1,2,4-triazol-1-yl)methyl]benzaldehyde hydrochloride)
- 2228927-80-6(1-amino-3-(4-bromo-3,5-dimethylphenyl)propan-2-ol)
- 1110909-17-5(2-chloro-N-{2-(dimethylsulfamoyl)phenylmethyl}acetamide)
- 2227866-45-5((1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol)
- 2138076-47-6(5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde)
- 2034461-70-4(3-(2-methoxyethyl)-1-(1-{3-methyl-1,2,4triazolo4,3-apyrazin-8-yl}piperidin-4-yl)urea)
- 1261481-11-1(5-Amino-6-(4-(trifluoromethoxy)phenyl)nicotinic acid)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1159095-32-5(6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline)
- 2137998-72-0(2-(5-amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)propanenitrile)




